Cas no 93413-69-5 (D,L-Venlafaxine)

D,L-Venlafaxine structure
D,L-Venlafaxine structure
Nome do Produto:D,L-Venlafaxine
N.o CAS:93413-69-5
MF:C17H27NO2
MW:277.401785135269
CID:61628

D,L-Venlafaxine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
    • 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
    • (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol
    • N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine
    • venlafexine
    • D,L-Venlafaxine
    • Venlafaxine
    • Wy 45030
    • [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol
    • 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
    • Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
    • (±)-Venlafaxine
    • 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol
    • Kanghong
    • Trevilor
    • Velafax
    • Venlafaxin
    • Venlafaxine XR
    • Venlor
    • Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
    • Chave InChI: PNVNVHUZROJLTJ-UHFFFAOYSA-N
    • SMILES: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1

Propriedades Computadas

  • Massa Exacta: 277.20400
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 279
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Powder
  • Ponto de Fusão: 72-74°C
  • Ponto de ebulição: 397.6°C at 760 mmHg
  • PSA: 32.70000
  • LogP: 3.03560

D,L-Venlafaxine Informações de segurança

  • Instrução de Segurança: S37/39; S26
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R36/37/38; R20/22
  • Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.

D,L-Venlafaxine Dados aduaneiros

  • CÓDIGO SH:2922509090
  • Dados aduaneiros:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

D,L-Venlafaxine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-2129-25mg
Venlafaxine
93413-69-5
25mg
$130.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22453-200 mg
Venlafaxine
93413-69-5 99.62%
200mg
¥2537.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
V873648-25mg
Venlafaxine
93413-69-5 99%
25mg
¥698.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22453-5 mg
Venlafaxine
93413-69-5 99.62%
5mg
¥377.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
V873648-bulk
Venlafaxine
93413-69-5 99%
bulk
¥POA 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
V873648-5mg
Venlafaxine
93413-69-5 99%
5mg
¥397.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22453-25mg
Venlafaxine
93413-69-5 99.62%
25mg
¥ 750 2023-09-07
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80132-5mg
Venlafaxine
93413-69-5 98.0%
5mg
¥100 2021-05-07
Enamine
EN300-708795-0.1g
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
93413-69-5
0.1g
$890.0 2023-06-02
MedChemExpress
HY-B0196-5mg
Venlafaxine
93413-69-5 99.94%
5mg
¥261 2024-04-16

D,L-Venlafaxine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, 10 °C
Referência
Preparation and formulation of O-desmethyl venlafaxine enantiomers
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Catalysts: Cuprous iodide ;  15 min
1.3 Solvents: Tetrahydrofuran ;  -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referência
A process for the preparation of venlafaxine
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Cobalt oxide (Co3O4) (on nitrogen doped graphene (carbon)) Solvents: tert-Butanol ,  Water ;  14 h, 100 °C
Referência
Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles
Senthamarai, Thirusangumurugan; Murugesan, Kathiravan; Natte, Kishore; Kalevaru, Narayana V.; Neumann, Helfried; et al, ChemCatChem, 2018, 10(6), 1235-1240

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Tetrahydrofuran ,  Water ;  24 h, 40 bar, 120 °C
Referência
MOF-derived cobalt nanoparticles catalyze a general synthesis of amines
Jagadeesh, Rajenahally V. ; Murugesan, Kathiravan ; Alshammari, Ahmad S. ; Neumann, Helfried; Pohl, Marga-Martina; et al, Science (Washington, 2017, 358(6361), 326-332

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt → 0 °C; 0 - 5 °C; 5 °C → rt; 3 - 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Preparation of venlafaxine from 4-methoxyphenylacetonitrile
, China, , ,

Método de produção 6

Condições de reacção
1.1 Catalysts: Nickel Solvents: Water ;  10 min, 60 °C
1.2 Reagents: Sodium borohydride ;  15 - 20 min, 60 °C; 1.5 h, 60 °C
Referência
A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in water
Gowda, Narendra B.; Rao, Gopal Krishna; Ramakrishna, Ramesha A., Tetrahedron Letters, 2010, 51(43), 5690-5693

Método de produção 7

Condições de reacção
1.1 Solvents: Water ;  10 min, rt
1.2 pH 7, rt; 10 min, rt
1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 13
Referência
A process for the preparation of venlafaxine
, India, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  > 1 min, rt
Referência
Efficient resolution of venlafaxine and mechanism study via X-ray crystallography
Liu, Zhi-Jin; Liu, Han; Chen, Xuan-Wen; Lin, Min; Hu, Yu ; et al, Chirality, 2018, 30(3), 268-274

Método de produção 9

Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ;  20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors.
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Solvents: Water
Referência
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity
Yardley, John P.; Husbands, G. E. Morris; Stack, Gary; Butch, Jacqueline; Bicksler, James; et al, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

Método de produção 11

Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ;  rt → 98 °C; 20 h, 98 °C; 98 °C → 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 7
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10 - 10.5
1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ;  pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C
Referência
A process for the preparation of venlafaxine and intermediates thereof
, India, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Iron Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 130 °C
Referência
Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines
Natte, Kishore; Neumann, Helfried; Jagadeesh, Rajenahally V.; Beller, Matthias, Nature Communications, 2017, 8(1), 1-9

Método de produção 13

Condições de reacção
1.1 Reagents: Acetic acid Catalysts: Palladium Solvents: Water ;  30 min, rt → 5 °C
1.2 Reagents: Hydrogen ;  3.5 h, 12 bar, 5 - 15 °C
1.3 15 °C → 60 °C; 30 - 35 °C
Referência
Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ;  20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake
, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Methanol ;  4 h, 190 °C
Referência
Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts
Li, Ke-Ming; Zhang, Qi; Xu, Zhong-Ming; Chen, Ran; Liu, Tian-Tian; et al, Green Chemistry, 2022, 24(15), 5965-5977

Método de produção 16

Condições de reacção
1.1 Catalysts: Vitride Solvents: Tetrahydrofuran ;  0 °C; 6 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Method of preparation venlafaxine and its salts as antidepressant
, China, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Chlorotrimethylsilane ;  rt; 3 h, reflux
1.3 Reagents: Acetic acid Solvents: Water
Referência
Process for preparation of venlafaxine hydrochloride for use in medicine field
, China, , ,

Método de produção 18

Condições de reacção
1.1 Solvents: 1,4-Dioxane ,  Water ;  5 min, rt; rt; 90 - 92 °C
Referência
Process for preparation of venlafaxine and intermediates
, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, 10 °C
Referência
Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine
, United States, , ,

Método de produção 20

Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ;  20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake.
, World Intellectual Property Organization, , ,

D,L-Venlafaxine Raw materials

D,L-Venlafaxine Preparation Products

D,L-Venlafaxine Literatura Relacionada

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Quantidade:250mg/1g/5g/5mg/25mg/100mg/200mg/500mg
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